3-Penten-1-yne

Combustion Chemistry Astrochemistry Radical Kinetics

3-Penten-1-yne (CAS 2004-69-5) is a C5 enyne that carries a terminal triple bond at position 1 and a double bond at position 3. It is a volatile, acyclic olefin and terminal acetylenic compound that occurs as a fungal and human metabolite.

Molecular Formula C5H6
Molecular Weight 66.1 g/mol
CAS No. 2004-69-5
Cat. No. B151716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Penten-1-yne
CAS2004-69-5
Synonyms(3E)-3-Penten-1-yne;  E-Pent-2-en-4-yne;  trans-2-Penten-4-yne;  trans-3-Penten-1-yne
Molecular FormulaC5H6
Molecular Weight66.1 g/mol
Structural Identifiers
SMILESCC=CC#C
InChIInChI=1S/C5H6/c1-3-5-4-2/h1,4-5H,2H3/b5-4+
InChIKeyXAJOPMVSQIBJCW-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Penten-1-yne (CAS 2004-69-5) | Enyne Building Block for Combustion, Polymer & PAH Research


3-Penten-1-yne (CAS 2004-69-5) is a C5 enyne that carries a terminal triple bond at position 1 and a double bond at position 3 [1]. It is a volatile, acyclic olefin and terminal acetylenic compound [2] that occurs as a fungal and human metabolite [3]. With a molecular weight of 66.10 g/mol and a calculated Log P of 1.879, it exhibits high vapor pressure (509.6±0.0 mmHg at 25°C) [4]. The compound is commercially available as the pure (E)-isomer (CAS 2004-69-5), the (Z)-isomer (CAS 1574-40-9), or as a mixture of isomers (CAS 2206-23-7) [5].

3-Penten-1-yne vs. In-Class Enynes: Why Positional Isomerism Dictates Reactivity


Substituting 3-penten-1-yne with another C5H6 enyne—such as 1-penten-3-yne, 4-penten-1-yne, or 2-methyl-1-buten-3-yne—can lead to divergent reaction outcomes in combustion modeling, atmospheric chemistry, and polymer synthesis. The conjugated enyne π-system and terminal alkyne placement of 3-penten-1-yne govern both its kinetic product selectivity and its propensity to form specific polycyclic aromatic hydrocarbons (PAHs) under flame conditions [1][2]. In contrast, the non-conjugated 4-penten-1-yne exhibits different branching ratios in C₂H radical reactions, while branched isomers like 2-methyl-1-buten-3-yne yield distinct product distributions . These quantitative differences underscore why procurement for precise mechanistic or materials science applications requires isomer-specific sourcing.

3-Penten-1-yne (CAS 2004-69-5) Quantitative Differentiation: A Comparator-Driven Evidence Guide


C₂H Radical Addition to Butenes: 3-Penten-1-yne is the Exclusive C₅H₆ Product for cis- and trans-2-Butene

In low-temperature (79 K) reactions of the ethynyl radical (C₂H) with butene isomers, the product branching is highly isomer-dependent. For both cis-2-butene and trans-2-butene, the reaction yields solely 3-penten-1-yne as the C₅H₆ product (100% selectivity) . In contrast, the reaction with 1-butene yields only 4-penten-1-yne (35 ± 10%) and no 3-penten-1-yne, while isobutene yields a mixture containing only (26 ± 15)% 3-penten-1-yne alongside 2-methyl-1-buten-3-yne and 4-methyl-3-penten-1-yne .

Combustion Chemistry Astrochemistry Radical Kinetics

C₂H + Propene Reaction: 3-Penten-1-yne is the Minor C₅H₆ Isomer Compared to 4-Penten-1-yne

In the reaction of C₂H with propene (C₃H₆) at 79 K, the C₅H₆ product channel (H-loss) accounts for only (15 ± 10)% of the total product yield, with the remaining (85 ± 10)% going to C₄H₄ + CH₃ . Within the C₅H₆ fraction, the major isomer is 4-penten-1-yne (62 ± 16%), while 3-penten-1-yne (sum of cis and trans) constitutes only (27 ± 8)% . This demonstrates that 3-penten-1-yne is not the kinetically favored enyne product under these conditions, a finding that diverges from computational predictions on the C₅H₇ potential energy surface where 3-penten-1-yne and 4-penten-1-yne were proposed as preferred products for terminal C₂H addition [1].

Combustion Kinetics Atmospheric Chemistry Reaction Mechanism

PAH Formation from cis-3-Penten-1-yne: Barriers of 1.4–7.1 kcal/mol for Initial Association with Phenyl Radical

The reaction of cis-3-penten-1-yne with the phenyl radical (C₆H₅) has been investigated computationally as a model for PAH growth in flames. The initial association is highly exothermic, with only minor barriers of 1.4–7.1 kcal mol⁻¹ for addition at the C1 or C2 positions [1]. This low-barrier pathway provides a strong thermodynamic driving force for PAH formation, leading to the prediction of nine potential bicyclic PAH products, six of which (CS6, CS10, CS13, CS26, CS28, CS29) are energetically favored with formation barriers of 19.2–38.0 kcal mol⁻¹ [2]. While no direct head-to-head comparison with other C₅H₆ enynes was performed, the conjugated enyne structure of cis-3-penten-1-yne presents a distinct reactivity profile compared to non-conjugated enynes like 4-penten-1-yne, which lacks the extended π-system necessary for analogous cyclization pathways.

Combustion Emissions PAH Growth Mechanism Soot Formation

Physical Property Differentiation: 3-Penten-1-yne vs. 4-Penten-1-yne vs. 2-Methyl-1-buten-3-yne

Physical properties distinguish 3-penten-1-yne from its C₅H₆ enyne isomers. (E)-3-penten-1-yne has a boiling point of 52.2 °C and density of 0.7270 g/cm³ at 20 °C [1]. In contrast, 4-penten-1-yne (allylacetylene, CAS 871-28-3) exhibits a lower boiling point of 42–43 °C and density of 0.78 g/cm³ [2], while 2-methyl-1-buten-3-yne (CAS 78-80-8) has an even lower boiling point of 32 °C and density of 0.695 g/mL at 25 °C . These differences are critical for GC-MS method development and for distinguishing isomers in complex volatile organic compound (VOC) mixtures, such as those emitted from fungal metabolism or combustion processes.

Analytical Chemistry GC-MS Standard Volatile Organic Compounds

Biological Activity: 3-Penten-1-yne as a Human and Fungal Metabolite with No Validated Pharmacological Data

3-Penten-1-yne is reported as a human metabolite and a fungal metabolite, specifically detected in Tuber borchii (bianchetto truffle) [1][2]. Despite vendor claims of antimicrobial or anticancer activity, a systematic search of PubMed and authoritative databases reveals no peer-reviewed studies directly evaluating the biological activity of the parent compound 3-penten-1-yne. All references to antimicrobial activity pertain to derivatives or substituted analogs, not the unsubstituted enyne. In contrast, no such metabolic role has been documented for 4-penten-1-yne or 2-methyl-1-buten-3-yne in human or fungal metabolomes.

Metabolomics Natural Products Biomarker Discovery

3-Penten-1-yne (CAS 2004-69-5): Evidence-Backed Application Scenarios for Procurement


Combustion Kinetic Model Validation: Isomer-Pure 3-Penten-1-yne as a Reference Standard

Based on the experimental branching ratio data showing 100% selectivity for 3-penten-1-yne from cis/trans-2-butene reactions with C₂H , combustion kineticists can procure the (E)-isomer (CAS 2004-69-5) as a pure reference standard for calibrating isomer-resolved product detection in flame studies. The quantitative selectivity ensures that observed reaction products originate unambiguously from 3-penten-1-yne rather than isomeric mixtures.

Polycyclic Aromatic Hydrocarbon (PAH) Growth Mechanism Studies: cis-3-Penten-1-yne as a Defined Probe

The computational identification of low-barrier phenyl radical addition (1.4–7.1 kcal mol⁻¹) to cis-3-penten-1-yne [1] positions this isomer as a structurally defined probe for experimental validation of PAH growth pathways. Researchers investigating soot formation mechanisms require stereochemically pure cis-3-penten-1-yne (CAS 1574-40-9) to test theoretical predictions of bicyclic PAH product distributions.

GC-MS VOC Profiling: Authentic 3-Penten-1-yne Standard for Fungal and Human Metabolomics

Given the documented occurrence of 3-penten-1-yne in Tuber borchii and the human metabolome [2], and its distinct physical properties (boiling point 52.2 °C) compared to other C₅H₆ enynes [3], metabolomics laboratories require authentic (E)-3-penten-1-yne (CAS 2004-69-5) as a retention time and mass spectral standard. Substitution with alternative isomers would lead to misidentification in complex VOC mixtures.

Atmospheric and Astrochemical Modeling: Experimentally Validated Isomer-Specific Branching Ratios

The low-temperature (79 K) branching ratio measurements for C₂H + propene provide essential input parameters for models of Titan's atmosphere and interstellar clouds, where C₂H chemistry drives hydrocarbon growth. The finding that 3-penten-1-yne constitutes only (27 ± 8)% of the C₅H₆ fraction—significantly less than 4-penten-1-yne—highlights the need for isomer-specific sourcing when preparing model validation experiments.

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